molecular formula C13H13NOS B12304626 (R)-2-((p-Tolylsulfinyl)methyl)pyridine

(R)-2-((p-Tolylsulfinyl)methyl)pyridine

Cat. No.: B12304626
M. Wt: 231.32 g/mol
InChI Key: FLMKPKKHAAJSED-UHFFFAOYSA-N
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Description

(R)-2-((p-Tolylsulfinyl)methyl)pyridine (CAS 128949-52-0) is a chiral organosulfur compound with the molecular formula C₁₃H₁₃NOS and a molecular weight of 231.31 g/mol. It features a pyridine ring substituted with a methylene-linked p-tolylsulfinyl group, which confers both stereochemical complexity and unique electronic properties. The sulfinyl group (–S(O)–) acts as a stereogenic center, making this compound a valuable intermediate in asymmetric synthesis and catalysis.

Key properties include:

  • Chirality: The R-configuration at the sulfinyl center is critical for enantioselective applications.
  • Solubility: Moderate solubility in polar organic solvents (e.g., ethyl acetate, dichloromethane) due to the polar sulfinyl group.
  • Stability: Stable under inert conditions but sensitive to strong acids/bases, which may induce racemization.

Properties

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

IUPAC Name

2-[(4-methylphenyl)sulfinylmethyl]pyridine

InChI

InChI=1S/C13H13NOS/c1-11-5-7-13(8-6-11)16(15)10-12-4-2-3-9-14-12/h2-9H,10H2,1H3

InChI Key

FLMKPKKHAAJSED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)CC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((p-Tolylsulfinyl)methyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyridine ring and the p-tolylsulfinyl group.

    Formation of the Sulfoxide: The sulfoxide group is introduced via oxidation of the corresponding sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Chiral Resolution: The chiral resolution of the racemic mixture can be achieved using chiral chromatography or by employing chiral auxiliaries during the synthesis.

Industrial Production Methods

Industrial production methods for ®-2-((p-Tolylsulfinyl)methyl)pyridine may involve large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

®-2-((p-Tolylsulfinyl)methyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to the corresponding sulfone using strong oxidizing agents.

    Reduction: The sulfoxide can be reduced back to the sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((p-Tolylsulfinyl)methyl)pyridine is used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its chiral nature.

Medicine

In medicinal chemistry, ®-2-((p-Tolylsulfinyl)methyl)pyridine derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is utilized in the synthesis of fine chemicals and pharmaceuticals, where chiral purity is crucial.

Mechanism of Action

The mechanism of action of ®-2-((p-Tolylsulfinyl)methyl)pyridine involves its interaction with molecular targets through its chiral sulfoxide group. This interaction can influence the stereochemistry of reactions and the binding affinity to biological targets, thereby modulating the compound’s effects.

Comparison with Similar Compounds

2-(p-Tolylsulfinyl)pyridine (8a)

  • Molecular Formula: C₁₂H₁₁NOS
  • Molecular Weight : 217.28 g/mol
  • Key Differences :
    • Lacks the methylene (–CH₂–) spacer between the sulfinyl group and pyridine ring.
    • Reduced steric bulk compared to (R)-2-((p-Tolylsulfinyl)methyl)pyridine, leading to lower enantioselectivity in catalytic applications.
    • Higher electrophilicity at the sulfur atom due to direct conjugation with the pyridine ring.
Property (R)-2-((p-Tolylsulfinyl)methyl)pyridine 2-(p-Tolylsulfinyl)pyridine
Molecular Weight 231.31 217.28
Chirality R-configuration at S None (planar sulfinyl)
Melting Point Not reported 167–170°C
Application Asymmetric catalysis Intermediate in synthesis

7-(p-Tolylsulfinyl)-3-methyl-[1,2,3]triazolo[1,5-a]pyridine (5)

  • Molecular Formula : C₁₄H₁₂N₄OS
  • Molecular Weight : 300.34 g/mol
  • Key Differences :
    • Incorporates a fused triazole ring, enhancing π-conjugation and hydrogen-bonding capacity.
    • Used as a fluorescence sensor due to the triazole moiety’s electron-withdrawing properties.
    • The sulfinyl group is positioned at the 7th position, altering steric and electronic effects compared to the methylene-linked derivative.
Property (R)-2-((p-Tolylsulfinyl)methyl)pyridine 7-(p-Tolylsulfinyl)-3-methyl-triazolopyridine
Molecular Weight 231.31 300.34
Functional Groups Sulfinyl, pyridine, methylene Sulfinyl, triazole, pyridine
Application Catalysis Fluorescence sensing

2-(p-Tolylsulfinyl)-6-vinyl-pyridine (36)

  • Molecular Formula: C₁₄H₁₃NOS
  • Molecular Weight : 243.32 g/mol
  • Key Differences :
    • Contains a vinyl (–CH=CH₂) substituent at the 6th position of the pyridine ring.
    • The vinyl group enables further functionalization (e.g., polymerization or cycloaddition).
    • Reduced stereochemical influence compared to the chiral (R)-enantiomer.

Critical Analysis of Structural Impact on Properties

  • Steric Effects : The methylene spacer in (R)-2-((p-Tolylsulfinyl)methyl)pyridine increases steric hindrance, improving enantioselectivity but reducing reaction rates compared to less bulky analogs.
  • Electronic Effects : Direct conjugation of the sulfinyl group with the pyridine ring (as in 8a) enhances electrophilicity, whereas triazole rings (as in 5) introduce electron-deficient regions for sensing.
  • Chirality : The R-enantiomer’s defined stereochemistry is crucial for interactions in chiral environments, such as enzyme binding pockets or asymmetric catalysts.

Biological Activity

(R)-2-((p-Tolylsulfinyl)methyl)pyridine is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and implications for pharmacological applications.

Chemical Structure

The compound can be represented as follows:

 R 2 p Tolylsulfinyl methyl pyridine\text{ R 2 p Tolylsulfinyl methyl pyridine}

This structure features a pyridine ring substituted with a sulfinyl group, which is known to influence the compound's reactivity and biological properties.

Synthesis

The synthesis of (R)-2-((p-Tolylsulfinyl)methyl)pyridine typically involves the following steps:

  • Formation of the Pyridine Ring : Utilizing standard pyridine synthesis methods.
  • Sulfinylation : The introduction of the p-tolylsulfinyl group through sulfoxidation reactions.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine have been tested against various bacterial strains, demonstrating moderate to strong antibacterial activity with Minimum Inhibitory Concentrations (MIC) ranging from 0.5 to 2 μg/mL .

Compound MIC (μg/mL) Activity
(R)-2-((p-Tolylsulfinyl)methyl)pyridineTBDAntibacterial
Compound 15t1-2Strong
Compound 16d0.5Strong

Anti-inflammatory Properties

Compounds containing a pyridine ring have been reported to exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation. The sulfinyl group may enhance this activity through modulation of cellular signaling pathways.

Neuroprotective Effects

Research indicates that certain pyridine derivatives possess neuroprotective properties, potentially through inhibition of monoamine oxidase enzymes, which are involved in neurotransmitter degradation. This suggests that (R)-2-((p-Tolylsulfinyl)methyl)pyridine could be explored for its neuroprotective potential in conditions like Alzheimer's disease .

Case Studies

  • Neuroprotection in SH-SY5Y Cells : A study demonstrated that similar compounds improved cell viability in neuroblastoma cell lines under oxidative stress conditions, indicating potential for therapeutic applications in neurodegenerative diseases .
  • Antibacterial Activity Assessment : A comparative study evaluated various pyridine derivatives against resistant bacterial strains, highlighting the efficacy of sulfinyl-substituted compounds in overcoming resistance mechanisms .

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